molecular formula C12H16O4S B8416936 Methyl 4-isobutylsulfonylbenzoate

Methyl 4-isobutylsulfonylbenzoate

Cat. No.: B8416936
M. Wt: 256.32 g/mol
InChI Key: GJSGUCGWAULGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-isobutylsulfonylbenzoate is a synthetic aromatic ester featuring a sulfonyl group (-SO₂-) and an isobutyl substituent at the para position of the benzoate ring. Its structure combines polar (sulfonyl) and hydrophobic (isobutyl) moieties, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 4-(2-methylpropylsulfonyl)benzoate

InChI

InChI=1S/C12H16O4S/c1-9(2)8-17(14,15)11-6-4-10(5-7-11)12(13)16-3/h4-7,9H,8H2,1-3H3

InChI Key

GJSGUCGWAULGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Key Substituents
Methyl 4-isobutylsulfonylbenzoate Benzoate ring Sulfonyl (-SO₂-), methyl ester Isobutyl at C4
Methyl shikimate Cyclohexene carboxylic acid Hydroxyl, methyl ester Multiple hydroxyl groups
Sandaracopimaric acid methyl ester Diterpene resin acid Carboxylic acid methyl ester, double bonds Methyl groups, cyclic diterpene
Torulosic acid methyl ester Labdane diterpene Carboxylic acid methyl ester, ketone Cyclic ether, methyl branches




Key Observations :

  • Steric Effects : The isobutyl group may introduce steric hindrance absent in natural esters with linear or cyclic substituents (e.g., labdatrienes in ).

Analytical Methodologies

Data from the evidence highlight techniques used for characterizing similar compounds:

Reactivity and Stability

  • Ester Hydrolysis : The electron-withdrawing sulfonyl group may accelerate ester hydrolysis compared to resin-derived methyl esters (e.g., dehydroabietic acid methyl ester ), which are stabilized by bulky diterpene frameworks.
  • Oxidative Stability : Isobutylsulfonyl groups are less prone to oxidation than allylic or conjugated systems in labdatrienes or communic acid esters .

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